molecular formula C15H13NO4 B5721011 5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid

5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid

Cat. No.: B5721011
M. Wt: 271.27 g/mol
InChI Key: YANVMUWACANTNI-UHFFFAOYSA-N
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Description

5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid is an organic compound with the molecular formula C15H13NO4 It is a derivative of benzoic acid, featuring a hydroxyl group and a 2-methylbenzoyl amide substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-hydroxybenzoic acid and 2-methylbenzoyl chloride.

    Amidation Reaction: The 5-hydroxybenzoic acid is reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Catalysts and optimized reaction conditions can further improve the process.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.

    Reduction: Formation of 5-hydroxy-2-[(2-methylbenzyl)amino]benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-4-2-3-5-11(9)14(18)16-13-7-6-10(17)8-12(13)15(19)20/h2-8,17H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANVMUWACANTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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